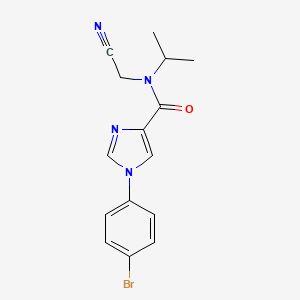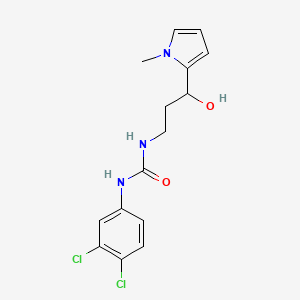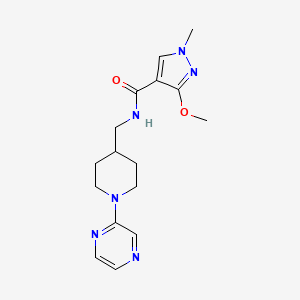
1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
描述
1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a chemical compound with potential applications in scientific research. This compound is also known as FIME or FIMEA. It is a small molecule that can be synthesized using various methods.
作用机制
FIME acts as a positive allosteric modulator of GABA-A receptors, which means that it enhances the activity of these receptors in the presence of GABA. It binds to a specific site on the receptor, known as the benzodiazepine site, and increases the affinity of GABA for the receptor. FIME also enhances the activity of NMDA receptors by increasing the binding of glutamate to the receptor.
Biochemical and Physiological Effects
FIME has been shown to have various biochemical and physiological effects. It enhances the inhibitory effects of GABA-A receptors, leading to anxiolytic, sedative, and anticonvulsant effects. FIME also enhances the excitatory effects of NMDA receptors, leading to increased synaptic plasticity and cognitive enhancement. However, FIME has been shown to have some adverse effects, such as impairing motor coordination and inducing tolerance and dependence.
实验室实验的优点和局限性
FIME has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it a useful tool for investigating the role of GABA-A and NMDA receptors in the central nervous system. FIME is also relatively stable and can be stored for long periods of time. However, FIME has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. FIME also has some adverse effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on FIME. One direction is to investigate the potential therapeutic applications of FIME for the treatment of anxiety, epilepsy, and cognitive disorders. Another direction is to develop more potent and selective modulators of GABA-A and NMDA receptors based on the structure of FIME. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the adverse effects of FIME and to develop strategies to minimize these effects.
合成方法
FIME can be synthesized using various methods. One of the most common methods is the reaction of 3-fluorobenzyl mercaptan with 1,2-dibromoethane in the presence of potassium carbonate in DMF. The resulting intermediate is then reacted with imidazole in the presence of potassium tert-butoxide to yield FIME. Other methods include the reaction of 3-fluorobenzyl bromide with imidazole in the presence of sodium hydride, and the reaction of 3-fluorobenzyl mercaptan with 1-bromo-2-chloroethane in the presence of potassium carbonate.
科学研究应用
FIME has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are important targets for the treatment of anxiety, epilepsy, and insomnia. FIME has also been shown to enhance the activity of NMDA receptors, which are involved in learning and memory. This compound has been used in various studies to investigate the role of GABA-A and NMDA receptors in synaptic plasticity, neuronal excitability, and cognitive function.
属性
IUPAC Name |
1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2OS/c1-9(16)15-6-5-14-12(15)17-8-10-3-2-4-11(13)7-10/h2-4,7H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVDVAVFZYWKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1SCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328355 | |
| Record name | 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
CAS RN |
851864-67-0 | |
| Record name | 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2640781.png)
![2-Chloro-5-pyrido[3,4-d]pyrimidin-4-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640782.png)
![ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2640783.png)
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid](/img/structure/B2640784.png)

![N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2640788.png)


![5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2640792.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2640798.png)
